

N,N-Dimethyldecanamide: A Technical Guide to Safety, Toxicity, and Handling

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Compound of Interest

Compound Name: *N,N-Dimethyldecanamide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide (DMDA), a fatty amide with the chemical formula $C_{12}H_{25}NO$, is utilized in various industrial and laboratory applications, including as a solvent and surfactant. [1][2] Its amphipathic nature, stemming from a long hydrocarbon chain and a polar amide headgroup, makes it effective in formulations for personal care products, agrochemicals, and pharmaceuticals. [1][3] This guide provides an in-depth overview of the safety, toxicity, and handling of **N,N-Dimethyldecanamide** to ensure its safe use in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N,N-Dimethyldecanamide** is presented in Table 1.

Table 1: Chemical and Physical Properties of **N,N-Dimethyldecanamide**

Property	Value	Reference(s)
CAS Number	14433-76-2	[4][5]
EC Number	238-405-1	[6][7][8]
Molecular Formula	C12H25NO	[2][5]
Molecular Weight	199.33 g/mol	[2]
Appearance	Colorless to light yellow/brownish clear liquid	[1][2]
Odor	No information available	[5]
Boiling Point	291 °C	[2]
Freezing Point	-7 °C	[2]
Flash Point	147 °C (closed cup)	[2][8]
Autoignition Temperature	330 °C	[2]
Density	0.88 g/cm ³ @ 20°C	[2]
Solubility in Water	0.34 g/L @ 20°C (Insoluble/Immiscible)	[2][9]
log Pow (Octanol-water partition coefficient)	3.44	[2]
Vapor Pressure	0.0011 hPa @ 25°C	[2]

Toxicological Profile

The toxicological data for **N,N-Dimethyldecanamide** is summarized in the following sections. While specific study reports are not publicly available, the data is derived from safety data sheets and regulatory assessments. The methodologies for these types of studies are governed by standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), which are detailed in Section 4.

Acute Toxicity

N,N-Dimethyldecanamide exhibits low acute toxicity via oral and inhalation routes of exposure.

Table 2: Acute Toxicity of **N,N-Dimethyldecanamide**

Endpoint	Species	Route	Value	Classification	Reference(s)
LD50	Rat	Oral	> 5000 mg/kg	Low Toxicity	[4][5]
LC50	Rat	Inhalation	> 3550.7 mg/m ³ (4 h)	Low Toxicity	[4][5]
LD50 (surrogate)	Rat (male)	Dermal	~2000 mg/kg	Category II	[10]
LD50 (surrogate)	Rat (female)	Dermal	400 - 2000 mg/kg	Category II	[10]

Note: Dermal LD50 values are based on a mixture of **N,N-dimethyldecanamide** and N,N-dimethyloctanamide, considered a suitable surrogate.[10][11]

Irritation and Sensitization

N,N-Dimethyldecanamide is classified as a skin and eye irritant.

Table 3: Irritation and Sensitization Profile of **N,N-Dimethyldecanamide**

Endpoint	Species	Result	Classification	Reference(s)
Skin Irritation	Rabbit	Irritant	Category 2	[4][5][6]
Eye Irritation	Not specified	Serious eye irritation	Category 2	[4][5][6]
Skin Sensitization	Not specified	No data available	Not Classified	[5]
Respiratory Sensitization	Not specified	No data available	Not Classified	[5]

Specific Target Organ Toxicity (STOT)

- Single Exposure: May cause respiratory irritation.[4][5][6] The target organ is the respiratory system.[4][8]
- Repeated Exposure: No data available.[7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to classify **N,N-Dimethyldecanamide** regarding its carcinogenic, mutagenic, or reproductive toxicity.[5][7]

Experimental Protocols

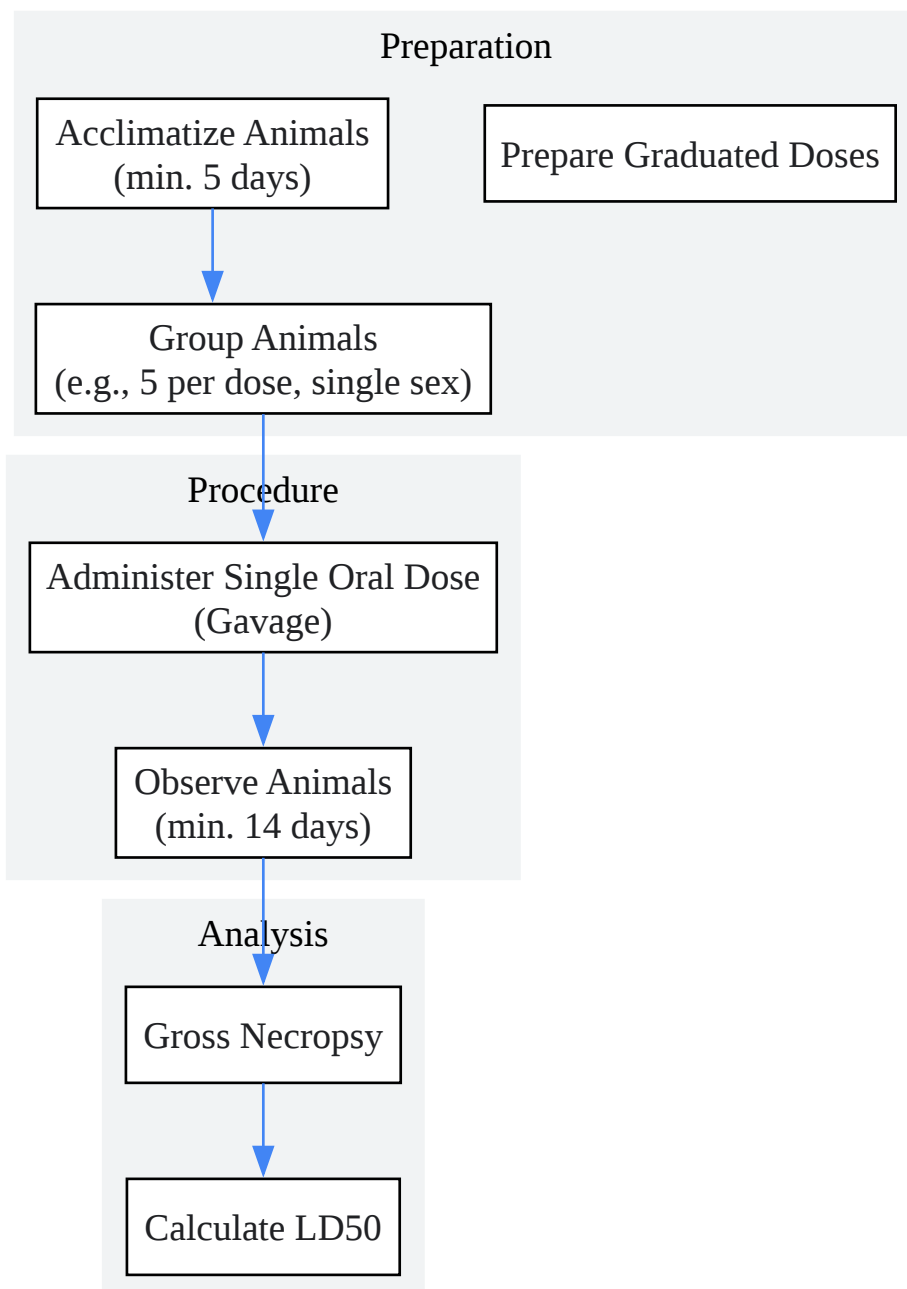
Detailed experimental reports for **N,N-Dimethyldecanamide** are not publicly available. However, the toxicological endpoints reported are typically assessed using standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicity tests.

Acute Oral Toxicity (as per OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex, are used. [12]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[12]
- Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[12] Administration is typically via gavage.[12]
- Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[12]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

- Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.[13]



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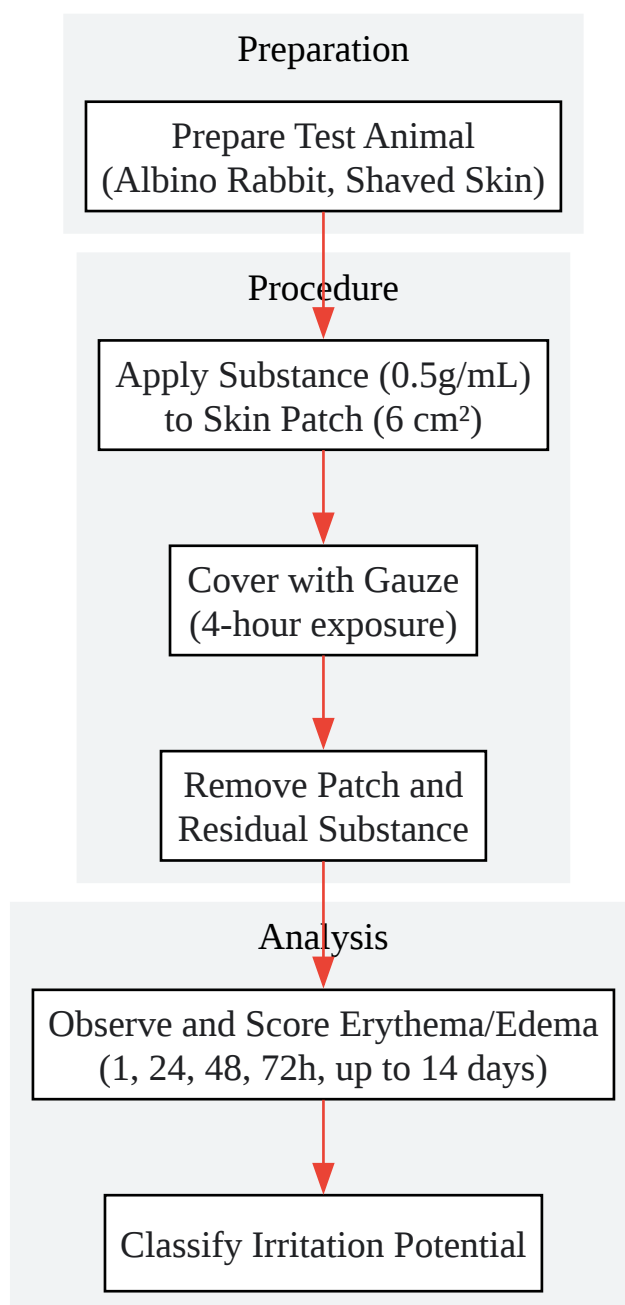
Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Skin Irritation (as per OECD Guideline 404)

This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.

- Test Animal: The albino rabbit is the preferred species.[\[14\]](#)
- Application: A single dose (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin (approx. 6 cm²).[\[14\]](#) An untreated skin area serves as a control.[\[14\]](#)
- Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.[\[14\]](#)
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[\[14\]](#)[\[15\]](#)
- Scoring: The severity of the reactions is scored according to a standardized scale.
- Classification: The substance is classified as an irritant based on the severity and persistence of the skin reactions.[\[16\]](#)

An alternative in vitro method, OECD Guideline 439, uses a Reconstructed Human Epidermis (RhE) model.[\[7\]](#)[\[8\]](#) This test measures cell viability after exposure to the test substance to predict skin irritation potential.[\[5\]](#)[\[7\]](#)



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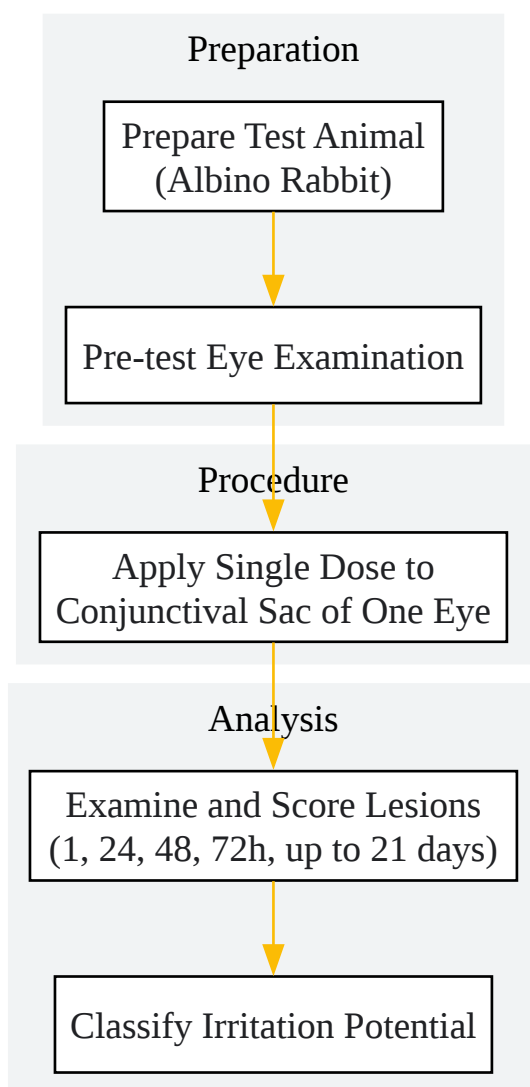
Caption: Workflow for In Vivo Skin Irritation Testing (OECD 404).

Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

- Test Animal: Healthy, young adult albino rabbits are used.[\[17\]](#)
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated as a control.[\[18\]](#)
- Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[\[18\]](#) Observations can be extended up to 21 days to assess reversibility.[\[19\]](#)
- Scoring: Ocular reactions are scored based on a standardized scale.
- Classification: The substance is classified based on the severity and reversibility of the observed lesions.[\[18\]](#)

In vitro alternatives, such as the Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD Guideline 492), are available to identify chemicals that do not require classification for eye irritation or serious eye damage.[\[1\]](#)[\[3\]](#)[\[20\]](#)



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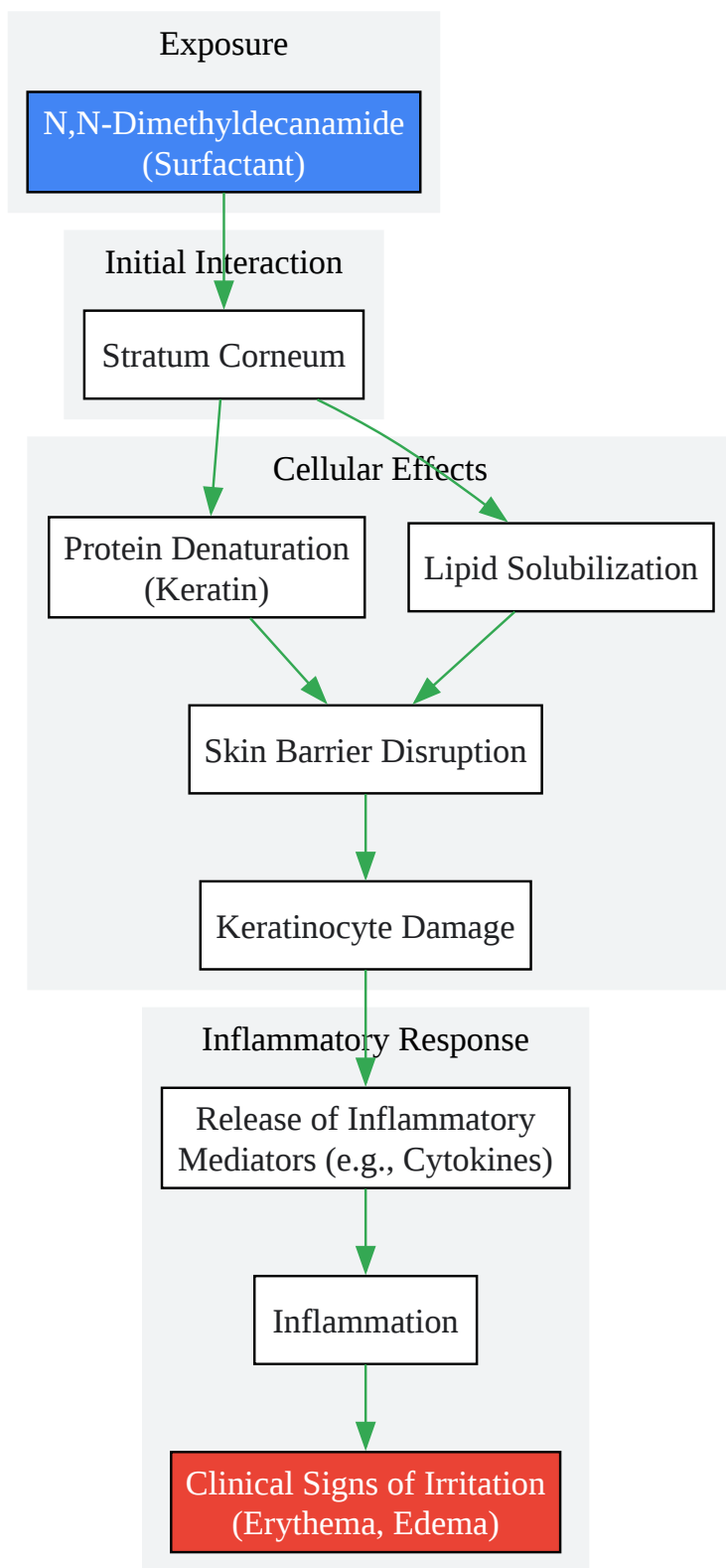
Caption: Workflow for In Vivo Eye Irritation Testing (OECD 405).

Mechanisms of Toxicity

Specific signaling pathways for **N,N-Dimethyldecanamide** toxicity have not been elucidated. However, as a surfactant, its irritant effects are likely related to its ability to disrupt biological membranes.

Surfactants can interact with the stratum corneum, the outermost layer of the skin, leading to the denaturation of proteins (keratin) and solubilization of lipids.[21] This disruption of the skin barrier can trigger an inflammatory cascade, involving the release of cytokines and other

inflammatory mediators from damaged keratinocytes, resulting in the clinical signs of irritation such as erythema and edema.[7]



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Caption: Proposed Mechanism of Surfactant-Induced Skin Irritation.

Handling and Safety Precautions

Given its hazard profile, appropriate precautions must be taken when handling **N,N-Dimethyldecanamide**.

Hazard Classification

N,N-Dimethyldecanamide is classified as hazardous according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

- Signal Word: Warning[4][8]
- Hazard Statements:
 - H315: Causes skin irritation[6][8]
 - H319: Causes serious eye irritation[6][8]
 - H335: May cause respiratory irritation[6][8]
 - H412: Harmful to aquatic life with long lasting effects[6][8]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][20]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][20]
- Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[4][20]

Engineering Controls

- Ensure adequate ventilation.[20]

- Eyewash stations and safety showers should be close to the workstation location.[4]

First Aid Measures

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][20]

Storage and Disposal

- Storage: Store in a well-ventilated place. Keep container tightly closed.[4]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Environmental Fate and Ecotoxicity

N,N-Dimethyldecanamide is harmful to aquatic life with long-lasting effects.[4][5] It should not be released into the environment, and spills should be prevented from entering drains or surface water.[4][7] Due to its low water solubility, it is not likely to be mobile in soil, but its volatility suggests it may be mobile in the environment.[5]

Conclusion

N,N-Dimethyldecanamide is a chemical with low acute toxicity but is a known skin, eye, and respiratory irritant. While data on chronic toxicity, mutagenicity, and specific mechanisms of action are limited, adherence to the safety and handling precautions outlined in this guide is essential to minimize risk. Researchers and drug development professionals should use this

information to implement safe laboratory practices and ensure the well-being of personnel and the protection of the environment.

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